4-(2,3-epoxypropoxy)-TEMPO
Description
Properties
InChI |
InChI=1S/C12H22NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10H,5-8H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPKWBJZNALTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-85-8 | |
| Record name | 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2,3 Epoxypropoxy Tempo and Its Oligoradical Derivatives
Synthesis of 4-(2,3-Epoxypropoxy)-TEMPO from Precursors
The primary route to this compound involves the reaction of a precursor TEMPO derivative with an epoxy-containing reagent.
Reaction Pathways and Conditions (e.g., from 4-hydroxy-TEMPO and epichlorohydrin)
The most common synthesis of this compound involves the reaction of 4-hydroxy-TEMPO with epichlorohydrin (B41342). aip.orgmit.edu This reaction is typically carried out in a basic solution, such as aqueous sodium hydroxide, and often utilizes a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between the aqueous and organic phases. aip.orgmit.edu The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 4-hydroxy-TEMPO attacks the electrophilic carbon of epichlorohydrin.
The reaction is generally conducted at room temperature and stirred overnight to ensure completion. mit.edu The molar ratio of the reactants is a critical parameter. For instance, a 10 mmol scale reaction might use 50 mmol of epichlorohydrin, indicating a significant excess of the epoxy reagent is often employed. mit.edu
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Source |
| Reactants | 4-hydroxy-TEMPO, Epichlorohydrin | aip.orgmit.edu |
| Base | 50% w/w aqueous NaOH | aip.orgmit.edu |
| Catalyst | Tetrabutylammonium hydrogen sulfate | aip.orgmit.edu |
| Solvent | Biphasic (aqueous/organic) | aip.orgmit.edu |
| Temperature | Room temperature | mit.edu |
| Duration | Overnight | mit.edu |
Optimization of Reaction Yields and Purification Protocols
Optimizing the yield and purity of this compound is crucial for its subsequent use in synthesizing more complex structures. After the initial reaction, the mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. mit.edu The organic layer is then washed with brine, dried over a drying agent such as magnesium sulfate, and the solvent is removed under reduced pressure. mit.edu
Purification of the crude product is most commonly achieved through column chromatography on silica (B1680970) gel. The choice of eluent is critical for effective separation. Characterization of the purified product is often performed using techniques like mass spectrometry to confirm the molecular weight and structural integrity. For example, in the synthesis of a related biradical, electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was used to confirm the mass of the product. nih.gov
Synthesis of Complex Nitroxide Architectures Utilizing this compound
The reactive epoxy group of this compound makes it an ideal synthon for constructing larger, multi-radical structures.
Formation of Biradical and Triradical Polarizing Agents (e.g., TOTAPOL, DOTOPA)
This compound is a key intermediate in the synthesis of the widely used biradical polarizing agent, TOTAPOL [1-(TEMPO-4-oxy)-3-(TEMPO-4-amino)-propan-2-ol]. aip.orgmit.edu The synthesis involves reacting this compound with 4-amino-TEMPO. aip.orgmit.edu This reaction is typically carried out in anhydrous acetonitrile (B52724) in the presence of lithium perchlorate (B79767) under an inert atmosphere (e.g., argon) and is stirred overnight at room temperature. aip.org
Similarly, the triradical polarizing agent DOTOPA {4-[N,N-di-(2-hydroxy-3-(TEMPO-4'-oxy)-propyl)]-amino-TEMPO} is also synthesized from this compound. nih.govresearchgate.net The synthesis involves reacting 4-amino-TEMPO with an excess of this compound. nih.govresearchgate.net
Coupling Reactions with Amine-Functionalized TEMPO Derivatives (e.g., 4-amino-TEMPO, 4-(N-methylamino)-TEMPO)
The synthesis of biradicals and triradicals like TOTAPOL and DOTOPA relies on the nucleophilic ring-opening of the epoxide in this compound by an amine-functionalized TEMPO derivative. The primary amine of 4-amino-TEMPO is a potent nucleophile that readily attacks the epoxide ring.
In the synthesis of TOTAPOL, a near 1:1 molar ratio of this compound and 4-amino-TEMPO is used. aip.org However, for the synthesis of DOTOPA, the stoichiometry is adjusted to favor the formation of the triradical. For example, a modified procedure uses a 1:1.7 ratio of 4-amino-TEMPO to this compound. nih.govresearchgate.net This excess of the epoxy-functionalized TEMPO ensures that both hydrogen atoms on the amine group of 4-amino-TEMPO are substituted, leading to the formation of the triradical.
Multi-step Synthetic Pathways to Advanced Oligoradicals and Higher Order Structures
The principles of coupling this compound with amine-functionalized TEMPO derivatives can be extended to create a variety of advanced oligoradicals and higher-order structures. nih.govresearchgate.net By using different starting materials and carefully controlling the reaction stoichiometry, a range of biradicals, triradicals, and even tetraradicals can be synthesized. nih.govresearchgate.net
For instance, a tetraradical has been synthesized by reacting a diamine-functionalized core with an excess of this compound. nih.gov These multi-step synthetic pathways often require careful purification at each step to isolate the desired product and remove any unreacted starting materials or side products. nih.gov The development of these more complex structures is driven by the search for polarizing agents with improved performance in DNP-NMR experiments. nih.govresearchgate.net
Applications in Advanced Spectroscopic Techniques
Dynamic Nuclear Polarization (DNP) Enhanced Solid-State Nuclear Magnetic Resonance (ssNMR)
Dynamic Nuclear Polarization (DNP) is a technique used to dramatically increase the signal intensity in NMR spectroscopy by transferring the high thermal polarization of electron spins to nuclear spins. uni-rostock.denih.gov This sensitivity enhancement, which can be several orders of magnitude, significantly reduces experiment times and allows for the study of systems that were previously inaccessible. uni-rostock.decopernicus.orgnih.gov Nitroxide radicals, especially oligoradicals derived from 4-(2,3-epoxypropoxy)-TEMPO, are central to the success of many DNP ssNMR experiments. nih.govresearchgate.net
This compound serves as a key building block for creating more complex and efficient polarizing agents, such as biradicals and triradicals. nih.govnih.gov Its epoxy group allows for covalent linkage to other molecules, enabling the synthesis of oligoradicals where multiple TEMPO units are held in a specific spatial arrangement. nih.gov
Notable examples of such oligoradicals include the biradical TOTAPOL and the triradical DOTOPA. nih.govnih.gov These are synthesized through reactions involving this compound and other TEMPO derivatives, like 4-amino-TEMPO. nih.govnih.gov For instance, the synthesis of a triradical can involve reacting 4-amino-TEMPO with this compound. nih.gov The resulting multi-radical structures are designed to optimize the electron-electron interactions necessary for efficient polarization transfer in DNP. nih.govresearchgate.net The development of these tailored polarizing agents is crucial for pushing the boundaries of high-field DNP, providing the unparalleled sensitivity needed to analyze complex materials. pnnl.gov
Several mechanisms can facilitate DNP, with the Cross-Effect (CE) being the most efficient and commonly utilized mechanism in modern DNP ssNMR, particularly under magic-angle spinning (MAS) conditions. uni-rostock.deresearchgate.net The CE mechanism requires a polarizing agent with at least two unpaired electrons, such as a biradical, that are weakly coupled. uni-rostock.de
The fundamental principle of CE-DNP involves a three-spin process: two electron spins and one nuclear spin. Microwave irradiation is applied to saturate one of the electron spins. uni-rostock.deresearchgate.net If the difference in the resonance frequencies of the two electron spins is equal to the Larmor frequency of the target nucleus (e.g., a proton), a simultaneous flip of the two electron spins and one nuclear spin can occur. This process effectively transfers the high polarization from the electrons to the nucleus. rsc.orgchemrxiv.orgacs.org This hyperpolarization is then spread throughout the sample via nuclear spin diffusion. researchgate.netchemrxiv.orgacs.org The width of the EPR lineshape of nitroxide radicals is comparable to the ¹H NMR frequency, which facilitates the cross-effect. nih.gov
The efficiency of DNP is highly dependent on both the concentration of the nitroxide radicals and the interactions between them. nih.govrsc.org
Nitroxide Concentration: An optimal radical concentration is crucial for maximizing DNP enhancement. If the concentration is too low, the polarization transfer is inefficient. Conversely, if the concentration is too high, it can lead to a decrease in DNP enhancements and bleaching of the NMR signal. nih.gov Studies have shown that for nitroxide radicals like TEMPOL, an optimal concentration of 50 mM can yield proton enhancement factors up to 100 at a low magnetic field (1 T) and 77 K. rsc.org For oligoradicals like DOTOPA-based triradicals, a total nitroxide concentration of 30 mM has been used effectively. nih.govresearchgate.net However, increasing concentration can also lead to line broadening due to Heisenberg spin exchange effects, which can decrease the resulting enhancement.
Inter-radical Electron-Electron Interactions: The strength of the interaction (dipolar and exchange) and the relative orientation of the nitroxide moieties within an oligoradical are critical for CE-DNP performance. researchgate.netrsc.org The molecular structure of the linker connecting the radical units dictates these parameters. researchgate.net For biradicals, the distance between the g-tensors has been identified as a key parameter influencing their DNP performance. rsc.org In triradicals, the presence of multiple electron-electron spin pairs is thought to increase the probability of effective cross-effect DNP. researchgate.net
Research has shown that triradical species derived from this compound, such as DOTOPA, can offer superior DNP performance compared to their biradical counterparts like TOTAPOL under specific conditions. nih.govnih.gov
Experiments conducted at low temperatures (below 30 K) and a magnetic field of 9.4 T have demonstrated that DOTOPA-doped samples can produce larger NMR signal enhancements and have faster polarization build-up times than TOTAPOL-doped samples at the same total nitroxide concentration. nih.gov In one study using a 30 mM total nitroxide concentration, DOTOPA-based triradicals yielded ¹³C NMR DNP enhancement factors of 92–128, with ¹H spin polarization build-up times between 2.6 and 3.8 seconds. nih.gov In contrast, the net sensitivity enhancements with biradical dopants were found to be approximately 2–4 times lower than with the best-performing triradicals. nih.govresearchgate.net The superiority of triradicals in these experiments is attributed to a favorable balance of electron spin interactions that enhances the cross-effect mechanism. researchgate.net
| Oligoradical Type | Example Compound | Typical ¹³C Enhancement Factor (ε) | Typical ¹H DNP Build-up Time (τDNP) | Relative Sensitivity Enhancement |
|---|---|---|---|---|
| Biradical | TOTAPOL | Lower than Triradicals | ~2.6–4.5 s | 2-4x lower than Triradicals |
| Triradical | DOTOPA | 92–128 | ~2.6–3.8 s | Higher than Biradicals |
This table summarizes comparative data based on studies conducted under specific low-temperature DNP conditions (e.g., 9.4 T, <30 K, 30 mM nitroxide concentration). Performance can vary with experimental conditions. nih.govresearchgate.net
Maximizing DNP enhancement requires careful optimization of several experimental parameters. copernicus.orgnih.gov
Temperature: Lower temperatures generally lead to higher DNP enhancements. nih.gov For example, in experiments with a 30 mM DOTOPA-TEMPO dopant, the sensitivity of ¹H NMR measurements increased by factors greater than 50, 180, and 400 at 35 K, 16 K, and 7 K, respectively, compared to thermal equilibrium at 80 K. nih.gov The optimal temperature depends on the sample and the polarizing agent. copernicus.org
Magnetic Field Strength: The efficiency of different DNP mechanisms varies with the magnetic field. The cross-effect is the dominant mechanism for broad-line nitroxide radicals at high magnetic fields (≥ 5 T). uni-rostock.deresearchgate.net High-field DNP (e.g., 9.4 T and above) offers simplified spectra and increased resolution. pnnl.govwikipedia.org
Microwave Irradiation: The frequency and power of the microwave irradiation must be precisely tuned. nih.govnih.gov For the cross-effect, the DNP enhancement profile shows a characteristic positive enhancement on the low-frequency side of the EPR line and a negative enhancement on the high-frequency side. nih.gov The optimal microwave irradiation time is often chosen based on the ¹H DNP build-up rate. copernicus.org Modern DNP systems allow for sweeping the magnetic field to find the optimal enhancement condition while keeping the microwave source stable, simplifying the optimization process. pnnl.gov
Comparative DNP Performance of Biradical and Triradical Species Derived from this compound
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org Derivatives of this compound are utilized in EPR studies, both as standalone spin probes and as components of more complex oligoradicals. researchgate.net
The EPR spectrum of a nitroxide radical is sensitive to its molecular environment, dynamics, and interactions. wikipedia.org For a simple monoradical like 4-hydroxy-TEMPO in solution, the EPR spectrum is dominated by the hyperfine interaction with the ¹⁴N nucleus, resulting in a characteristic three-line spectrum. nih.govresearchgate.net
When this compound is used to synthesize oligoradicals like the biradical TOTAPOL or the triradical DOTOPA, the EPR spectrum changes significantly due to electron spin exchange between the nitroxide units. nih.govresearchgate.net
Biradicals (e.g., TOTAPOL): In the fast-exchange limit, the interaction between the two nitroxide moieties results in a five-line EPR spectrum. researchgate.net
Triradicals (e.g., DOTOPA): Similarly, a triradical will exhibit a seven-line EPR spectrum, reflecting the interaction across the three nitroxide centers. nih.govresearchgate.net
These distinct EPR spectral features serve as a clear signature of the formation of the desired oligoradical and provide insight into the strength of the electron-electron interactions, which is a critical factor for their performance as DNP polarizing agents. researchgate.net
Characterization of EPR Spectral Signatures of this compound and Derived Oligoradicals
The Electron Paramagnetic Resonance (EPR) spectrum of a monoradical species like this compound in solution is characterized by a distinctive three-line pattern. This arises from the hyperfine interaction between the unpaired electron and the nitrogen nucleus (14N) of the TEMPO moiety. nih.gov
When this compound is used as a building block to synthesize oligoradicals, such as biradicals and triradicals, the EPR spectra exhibit significant changes. nih.govresearchgate.net In these multi-radical systems, if the electrons can exchange between the different nitroxide sites within a single molecule, the EPR spectrum reflects an average over all the interacting 14N nuclei. nih.gov
For instance, a biradical derivative in the fast-exchange limit will display a five-line EPR spectrum, corresponding to the total z-component of the 14N spin ranging from -2 to +2. researchgate.net Similarly, a triradical derivative will show a seven-line spectrum, although it may not be fully resolved. researchgate.net The presence of strong features at the edges and in the center of the derivative spectrum is characteristic of exchange-broadened spectra. researchgate.net The synthesis of biradicals and triradicals often involves reacting 4-amino-TEMPO with this compound. nih.gov
Table 1: EPR Spectral Characteristics of this compound and Derived Oligoradicals
| Radical Species | Number of Nitroxide Moieties | Expected Number of EPR Lines (Fast Exchange) |
| This compound | 1 | 3 |
| Biradical (e.g., TOTAPOL) | 2 | 5 |
| Triradical (e.g., DOTOPA-TEMPO) | 3 | 7 |
This table summarizes the expected number of lines in the EPR spectra for the monoradical and its derived oligoradicals under conditions of fast electron exchange.
Analysis of Hyperfine Couplings and Exchange Interactions in Multi-radical Systems
In multi-radical systems derived from this compound, the analysis of hyperfine couplings and exchange interactions provides deep insights into their molecular structure and dynamics. The low-field EPR spectra of these systems in solution are primarily governed by hyperfine interactions with the 14N nuclei. nih.govresearchgate.net
For a biradical, strong exchange interactions between the two unpaired electrons, in addition to the hyperfine couplings, result in the characteristic five-line spectrum. skemman.is In the case of a triradical, the interactions become even more complex. The EPR spectrum of a triradical like DOTOPA-TEMPO, synthesized from 4-amino-TEMPO and this compound, shows that the lines corresponding to the same 14N spin states on all nitroxide moieties remain sharp, while other features are broadened by the exchange interactions. researchgate.net
Calculated X-band EPR lineshapes, assuming fast spin exchange, show a 15.7 G hyperfine coupling to the 14N nucleus in each nitroxide. researchgate.net The effects of intermediate rates of spin exchange can be illustrated by introducing additional exchange broadening parameters in the calculations. researchgate.net These analyses are crucial for designing new biradical polarizing agents for applications like Dynamic Nuclear Polarization (DNP), as the electron-electron distance and relative tensor orientations can be determined. aip.org
EPR Studies in Varied Solvents and Temperature Regimes
The EPR spectra of this compound and its derivatives are sensitive to the surrounding environment, including the solvent and temperature. nih.govnih.gov Studies are often conducted in various solvents such as ethanol/water mixtures or acetonitrile (B52724) to assess the behavior of these radicals under different conditions. nih.govresearchgate.net For instance, room temperature EPR spectra of 0.5 mM solutions in 95/5 vol% ethanol/water have been used to characterize the differences in electron-electron interactions between biradicals and triradicals. nih.gov Similarly, spectra have been recorded in acetonitrile at room temperature. researchgate.net
Temperature plays a critical role in EPR studies, particularly for applications in Dynamic Nuclear Polarization (DNP), which often requires cryogenic temperatures. nih.govnih.gov Low-temperature EPR spectra are essential for understanding the properties of these radicals under the conditions used for DNP-enhanced NMR experiments. For example, EPR spectra of nitroxide-doped glycerol/water solutions have been recorded at temperatures as low as 16 K and 35 K to investigate the DNP enhancement mechanisms. nih.gov The solubility and stability of the radicals in these solvent systems at low temperatures are important practical considerations. nih.gov
Application of EPR in Monitoring Chemical Transformations and Surface Functionalization
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for monitoring chemical transformations and the functionalization of surfaces involving this compound. mdpi.com The inherent EPR signal of the TEMPO moiety acts as a reporter, allowing for the direct observation of the radical's involvement in a reaction or its attachment to a surface.
In the context of surface functionalization, EPR can be used to study nanoparticles coated with polymers that have been subsequently functionalized with a spin label like 4-amino-TEMPO. mdpi.com By analyzing the EPR signals from the attached nitroxide, researchers can gain information about the properties of the coating and its interactions with the surrounding environment. mdpi.com This is particularly useful for characterizing functionalized magnetic nanoparticles, where the EPR technique can provide insights into the magnetic properties of the core and the nature of the organic shell. mdpi.com The binding of organic molecules to the surface of nanoparticles can alter the superexchange interactions between magnetic cations, which can be probed by EPR. mdpi.com
Ancillary Spectroscopic Characterization of Synthesized Derivatives
While EPR is central to studying the radical nature of this compound derivatives, other spectroscopic techniques are indispensable for confirming their molecular structure and purity.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-resolution mass spectrometry (HRMS) is a crucial analytical tool for the unambiguous confirmation of the molecular mass of synthesized derivatives of this compound. nih.govskemman.isnih.gov This technique provides highly accurate mass-to-charge ratio (m/z) values, which can be compared to the theoretical mass of the expected compound, thereby verifying its elemental composition.
For example, in the synthesis of a triradical, DOTOPA-TEMPO, from 4-amino-TEMPO and this compound, ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometry indicated a mass of 628.49 Da, which is in good agreement with the theoretical average mass of 627.87 Da for the proposed structure (C₃₃H₆₃N₄O₇). nih.gov Similarly, for the biradical TOTAPOL (C₂₁H₄₁N₃O₄), the measured mass was 400.32 Da against a theoretical average mass of 399.57 Da. nih.gov
The table below presents a summary of mass spectrometry data for several oligoradicals synthesized using this compound. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for Oligoradical Derivatives
| Compound | Molecular Formula | Theoretical m/z | Observed m/z |
| Triradical | C₃₅H₆₈N₅O₇ | 671.5 | 671.5 |
| Triradical | C₃₃H₆₄N₅O₆ | 627.4 | 627.4 |
| Tetraradical | C₄₅H₈₆N₆O₉ | 855.5 | 855.5 |
| Tetraradical | C₄₆H₈₈N₆O₁₀ | 885.6 | 885.6 |
This interactive table showcases the correspondence between the theoretical and observed mass-to-charge ratios for various complex oligoradicals, validating their successful synthesis.
Solution and Solid-State Nuclear Magnetic Resonance for Structural Elucidation
In the synthesis of complex biradical spin labels, NMR is used in combination with EPR and mass spectrometry to characterize all intermediate and final products. skemman.is For instance, ¹H and ¹³C NMR spectra provide information about the chemical environment of the protons and carbons in the molecule, allowing for the confirmation of the expected covalent bond framework. researchgate.net Techniques like COSY (Correlation Spectroscopy) can reveal correlations between coupled protons, helping to piece together the molecular structure. One-dimensional and two-dimensional NMR experiments are routinely used to assign proton and carbon resonances. researchgate.net The increasing complexity of synthetic derivatives often necessitates the use of a suite of NMR techniques for complete structural assignment. researchgate.net
Integration into Polymer Science and Materials Engineering
Application in Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of controlled/living radical polymerization (CRP) that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. mdpi.com The core of this technique lies in the reversible termination of growing polymer chains by stable nitroxide radicals. wikipedia.org
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are pivotal in NMP. wikipedia.org They act as mediating agents that reversibly cap the growing polymer chain end. wikipedia.org This process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) species. beilstein-journals.org The dormant species can be reactivated, typically by heat, allowing for the sequential addition of monomers and controlled chain growth. wikipedia.orgwikipedia.org This "living" characteristic prevents premature termination reactions that are common in conventional free-radical polymerization, thus affording excellent control over the final polymer structure. wikipedia.org
The effectiveness of a TEMPO derivative in NMP is influenced by its steric and electronic properties. wikipedia.org While unsubstituted TEMPO is effective for polymerizing monomers like styrene, its derivatives have been developed to polymerize a wider range of monomers, such as acrylates, under more moderate conditions. mdpi.combeilstein-journals.org The mechanism involves the formation of an alkoxyamine initiator, which can be viewed as an alcohol linked to a secondary amine via an N-O bond. wikipedia.org Homolysis of the C-O bond in the alkoxyamine generates a carbon radical, which initiates polymerization, and the stable nitroxide radical that reversibly terminates the growing chain. wikipedia.org
The process can be initiated using either a bicomponent system, which includes a conventional radical initiator and a nitroxide, or a unimolecular initiator (an alkoxyamine) that decomposes to provide both the initiating radical and the mediating nitroxide. beilstein-journals.org The persistent radical effect, where the stable nitroxide radical is less likely to self-terminate than the transient propagating radicals, is a key principle ensuring the controlled nature of NMP. wikipedia.org
The epoxy group on 4-(2,3-epoxypropoxy)-TEMPO introduces a reactive site that can be utilized for post-polymerization modification or for creating functionalized polymeric architectures. rsc.org This allows for the synthesis of polymers with specific functionalities integrated into their structure.
One approach involves using an epoxy-functionalized TEMPO derivative to create polymers that can be subsequently crosslinked or grafted onto other materials. For instance, diblock copolymer worms with epoxy functionality have been synthesized directly in water. rsc.org These worms can then be derivatized with amine-functionalized molecules, such as 4-amino-TEMPO, to introduce stable nitroxide radicals throughout the nanoparticle structure. rsc.org
Another strategy involves the synthesis of polymers where the TEMPO moiety is part of the main chain or a side chain, which can then be used as a macroinitiator for further polymerization. The epoxy group provides a convenient handle for attaching the TEMPO unit to a polymer backbone. This approach has been used to create functional polymers for various applications, including materials for energy storage. rsc.org
The synthesis of TEMPO-functional and structured epoxy resins has been demonstrated by reacting diglycidyl ether of bisphenol A (DGEBA) with isophorone (B1672270) diamine (IPDA) and 4-amino-TEMPO. researchgate.net This method allows for the direct incorporation of the TEMPO radical into a robust thermoset material. The versatility of the epoxy-TEMPO linkage enables the creation of a wide array of functional polymeric systems with precisely controlled properties.
Role of TEMPO Derivatives in Controlled Radical Polymerization Mechanisms
Surface Modification and Grafting Methodologies
The ability to modify the surfaces of various materials is crucial for applications ranging from biocompatible coatings to advanced sensors. This compound provides a versatile platform for surface functionalization due to its reactive epoxy group, which can form stable covalent bonds with a variety of substrates.
The epoxy ring of this compound is susceptible to ring-opening reactions with nucleophilic groups present on the surfaces of different substrates. This reactivity is the basis for its covalent attachment.
Silica (B1680970) and Glass Surfaces: Silica surfaces, rich in silanol (B1196071) (Si-OH) groups, can be functionalized with this compound. The process often involves a pre-functionalization step to introduce amine or other nucleophilic groups onto the silica surface, which then react with the epoxy group of the TEMPO derivative.
Polymers: Polymers containing hydroxyl, amine, or carboxyl groups can be readily modified. For example, cellulose (B213188), a biopolymer with abundant hydroxyl groups, can be functionalized with TEMPO derivatives. researchgate.net TEMPO-oxidized cellulose nanofibers have been used to create functional materials. researchgate.net The epoxy group of this compound can directly react with these surface hydroxyls under appropriate conditions.
Metal-Organic Frameworks (MOFs): The versatile chemistry of MOFs allows for post-synthetic modification. Functional groups on the organic linkers or metal nodes can be used as anchor points for this compound.
Carbon Materials: Glassy carbon electrodes have been modified using TEMPO-derivatized diazonium salts, demonstrating another route for attaching TEMPO moieties to carbon-based substrates. chemrxiv.orgchemrxiv.org
The choice of solvent and reaction conditions, such as temperature and pH, is critical to ensure efficient covalent attachment while preserving the integrity of the nitroxide radical.
Once a surface is functionalized with TEMPO moieties, it can serve as a platform for "grafting-from" polymerization. nih.gov This technique allows for the growth of polymer chains directly from the surface, leading to the formation of dense polymer brushes with controlled thickness and composition.
The process is a surface-initiated version of Nitroxide-Mediated Polymerization (SI-NMP). The TEMPO groups immobilized on the surface act as mediating agents for the polymerization of a desired monomer from the surrounding solution or gas phase. This approach has been used to graft polystyrene and its derivatives from polyolefin surfaces that were previously functionalized with TEMPO derivatives. nih.govunipi.it The resulting graft copolymers exhibit altered surface properties, such as improved adhesion and compatibility. unipi.it
The "grafting from" method provides excellent control over the architecture of the grafted polymer layer, including chain length and density. This control is essential for fine-tuning the surface properties for specific applications.
The combination of surface modification with this compound and subsequent "grafting-from" polymerization enables the fabrication of a wide range of functional materials with properties tailored for specific needs.
| Application Area | Material System | Tunable Properties & Functionality |
| Biomaterials | Polymer brushes grafted from TEMPO-functionalized surfaces. nih.gov | Control over protein adsorption and cell adhesion by tuning polymer brush density and chemistry. nih.gov |
| Energy Storage | TEMPO-functionalized graphene or diblock copolymer nanoparticles. rsc.org | High reversible capacity and cycling stability for lithium-ion batteries. |
| Catalysis | TEMPO-functionalized polymers as interfacial catalysts. acs.org | pH-responsive catalytic activity for alcohol oxidation, with easy catalyst recovery. acs.org |
| Separations | Functionalized wood-derived scaffolds and membranes. rsc.org | Hydrophobicity and porosity for oil/water separation. rsc.org |
| 3D Printing | Solid epoxy resins functionalized with conductive nanoparticles. tuhh.de | Isotropic mechanical properties and electrical conductivity for functional 3D printed objects. tuhh.de |
This table provides examples of how materials functionalized with TEMPO derivatives, including those with epoxy linkages, can be tailored for various applications.
For example, by grafting specific polymers from a TEMPO-functionalized surface, one can create anti-fouling coatings for medical implants or marine applications. nih.gov In the realm of energy, TEMPO-functionalized materials are being explored as electrodes in organic radical batteries due to the stable redox activity of the nitroxide group. rsc.org The ability to create structured epoxy resins with embedded TEMPO functionality also opens doors for developing smart materials, such as self-healing composites or materials with tunable mechanical properties. researchgate.nettuhh.de
Grafting Reactions Initiated from Surfaces Functionalized with TEMPO Moieties
Incorporation into Resin Compositions and Crosslinking Networks
The covalent integration of nitroxide radicals like this compound into polymer matrices is a key strategy for developing functional and high-performance materials. The epoxy group provides a reactive handle for anchoring the TEMPO moiety into the polymer backbone or network, while the nitroxide radical imparts specific functionalities.
Development of Epoxy Resin Systems Utilizing TEMPO Derivatives
The development of novel epoxy resin systems often targets the enhancement of mechanical properties, such as toughness, without compromising thermal stability. mdpi.com Epoxy resins, while strong and rigid, are characteristically brittle due to their highly cross-linked three-dimensional structures. mdpi.com The incorporation of TEMPO derivatives has been explored as a method to modify these networks and improve their performance.
The dual-functionality of this compound is critical; the epoxy ring can undergo nucleophilic ring-opening reactions, allowing it to be covalently bonded into a polymer structure, while the TEMPO radical remains as a functional pendant group. Research has demonstrated that post-modifying other polymers with TEMPO can yield additives that significantly enhance standard epoxy thermosets. nih.gov For instance, a hyperbranched poly(glycidyl acrylate) was post-modified with TEMPO to create a metal-free polymer additive. nih.gov When blended with a conventional epoxy resin and cured, this additive was found to simultaneously increase both the toughness and the glass transition temperature (Tg) of the final thermoset, a combination of properties that is typically difficult to achieve. nih.gov The improvement is attributed to the unique globular and dendritic architecture of the hyperbranched polymer additive which can effectively dissipate energy. nih.gov
The table below summarizes the typical effects observed when a TEMPO-functionalized hyperbranched polymer is incorporated into a standard epoxy thermoset.
| Property | Neat Epoxy Thermoset (Control) | Epoxy Thermoset with TEMPO-functionalized Additive | Change |
|---|---|---|---|
| Glass Transition Temperature (Tg) | ~150 °C | >160 °C | Increased |
| Storage Modulus | Maintained | Maintained | No significant change |
| Fracture Toughness (KIC) | ~0.8 MPa·m1/2 | >1.2 MPa·m1/2 | Significantly Increased |
Investigation of Polymer Network Formation and Curing Characteristics
The process of transforming liquid epoxy resins into a solid, three-dimensional thermoset is known as curing or gelation. wikipedia.org This process involves the chemical reaction of the epoxy groups with a suitable curative or hardener, such as a polyfunctional amine. wikipedia.orgthreebond.co.jp The curing reaction is exothermic and results in a highly cross-linked polymer network, which is responsible for the material's final mechanical, chemical, and thermal properties. wikipedia.orgresearchgate.net
When this compound is included in an epoxy formulation, its epoxy group can participate directly in the curing reaction. It acts as a co-monomer, integrating the TEMPO unit into the final cross-linked structure. The study of the curing process is critical to understanding how such additives affect the network formation. Differential Scanning Calorimetry (DSC) is a primary technique used to monitor the curing process by measuring the heat flow associated with the exothermic cross-linking reactions. wikipedia.orgmdpi.com By analyzing DSC thermograms, researchers can determine the total heat of reaction, the residual heat in partially cured samples, and the glass transition temperature (Tg), which typically increases as the degree of cure advances. mdpi.com
The investigation of curing characteristics for an epoxy system modified with a TEMPO derivative would involve monitoring these parameters over time. The data below illustrates a hypothetical, yet representative, progression of curing for such a system.
| Curing Time at Ambient Temperature (Days) | Degree of Cure (%) | Glass Transition Temperature (Tg) (°C) | Residual Heat of Reaction (ΔHres) (J/g) |
|---|---|---|---|
| 1 | 75.2 | 35.5 | 101.2 |
| 7 | 91.4 | 47.1 | 35.1 |
| 28 | 97.8 | 51.3 | 9.0 |
| 60 | 98.5 | 52.0 | 6.1 |
Mechanistic Investigations Involving 4 2,3 Epoxypropoxy Tempo Derivatives
Reaction Mechanisms in the Synthesis of Oligoradicals and Complex Architectures
The synthesis of oligo-radicals, which are molecules containing multiple stable radical moieties, is a key application of 4-(2,3-epoxypropoxy)-TEMPO. These structures are particularly important as polarizing agents in Dynamic Nuclear Polarization (DNP) experiments. The fundamental reaction mechanism involves the nucleophilic ring-opening of the epoxide group present in this compound. nih.gov
A common strategy is the reaction of this compound with a nucleophile that also contains a TEMPO moiety, effectively linking two or more radical units. For instance, the synthesis of the widely used biradical, TOTAPOL, involves the reaction of 4-amino-TEMPO with this compound. nih.gov In this reaction, the amino group of 4-amino-TEMPO acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is typically catalyzed by a Lewis acid, such as lithium perchlorate (B79767), and carried out in a polar aprotic solvent like acetonitrile (B52724). nih.govresearchgate.net The resulting product contains two TEMPO radicals linked by a propan-2-ol bridge.
Similarly, more complex structures like triradicals and tetraradicals can be synthesized. nih.govresearchgate.net The synthesis of the triradical DOTOPA-TEMPO starts with the reaction of 4-amino-TEMPO with an excess of this compound. nih.govresearchgate.net This creates a secondary amine intermediate which can then react with another equivalent of the epoxide, leading to a branched structure with three TEMPO units. nih.govresearchgate.net The reaction pathway is a sequential nucleophilic addition, where the reactivity of the amine and the stoichiometry of the reactants dictate the final structure of the oligo-radical.
Table 1: Synthesis of Oligoradicals from this compound
| Product | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Biradical (e.g., TOTAPOL precursor) | 4-Amino-TEMPO, this compound | LiClO₄, CH₃CN, RT | nih.govresearchgate.net |
| Triradical (e.g., DOTOPA) | 4-Amino-TEMPO, this compound (1:1.7 ratio) | Chromatography | nih.gov |
| Triradical | Biradical intermediate, this compound | LiClO₄, CH₃CN, RT | nih.gov |
This table summarizes the general reaction conditions for synthesizing various oligo-radicals.
Mechanistic Insights into Electron Transfer and Spin Exchange Processes in DNP
In Dynamic Nuclear Polarization (DNP), the large polarization of electron spins is transferred to surrounding nuclear spins to enhance NMR signal intensity. rsc.orgrsc.org TEMPO derivatives, especially the oligo-radicals synthesized from this compound, serve as the source of these unpaired electrons (polarizing agents). rsc.org The efficiency of this polarization transfer is governed by specific mechanisms, primarily the Cross Effect (CE) and Thermal Mixing (TM). nsf.govarxiv.org
The Cross Effect is the dominant mechanism for nitroxide radicals like TEMPO and its derivatives, which have an inhomogeneously broadened Electron Paramagnetic Resonance (EPR) lineshape. rsc.orgarxiv.org The CE is a three-spin process involving two coupled electron spins (S1 and S2) and one nuclear spin (I). rsc.org For the transfer to be effective, the resonance frequencies of the two electrons must be separated by approximately the nuclear Larmor frequency. nih.govnih.gov Oligo-radicals are designed to enforce proximity between the radical centers, facilitating the necessary electron-electron dipolar coupling for the CE to occur. nih.gov Microwave irradiation at a frequency corresponding to one of the electron spin transitions induces a simultaneous flip of both electron spins and the nuclear spin, leading to nuclear polarization. nih.gov
The Thermal Mixing mechanism becomes dominant at higher radical concentrations where the electron spins are strongly coupled. nsf.gov This creates a collective reservoir of electron spin states. Off-center microwave irradiation cools this spin reservoir, and the polarization is then transferred to the nuclear spins via electron-nuclear cross-relaxation. nsf.gov
The structure of the linker connecting the TEMPO units in oligo-radicals, derived from the this compound precursor, is critical. It defines the distance and relative orientation between the nitroxide radicals, which in turn dictates the strength of the electron-electron coupling and the efficiency of the DNP mechanism. nih.gov
Fundamental Reaction Pathways in Polymer Functionalization and Grafting
The reactive epoxy group of this compound makes it a valuable molecule for the functionalization and grafting of polymers. This allows for the introduction of the stable TEMPO radical onto a polymer backbone, creating materials with unique redox, catalytic, or radical-scavenging properties. rsc.org The primary reaction pathway is the ring-opening of the epoxide by a nucleophilic functional group present on the polymer.
There are three main strategies for creating graft copolymers: "grafting to," "grafting from," and "grafting through". nih.gov The use of this compound typically falls under the "grafting to" approach. In this method, a pre-existing polymer chain with nucleophilic side groups (e.g., hydroxyl, amine, or thiol groups) is reacted with this compound. nih.govnih.gov
For example, a polymer containing hydroxyl groups, such as cellulose (B213188) or poly(vinyl alcohol), can be functionalized by deprotonating the hydroxyls with a base to form alkoxides. These alkoxides then act as nucleophiles, attacking the epoxide ring of this compound to form a stable ether linkage. researchgate.net This covalently attaches the TEMPO moiety as a side chain to the polymer. Similarly, polymers with primary or secondary amine groups can react directly with the epoxide to form an amino-alcohol linkage. nih.gov These reactions provide a straightforward and efficient method for modifying the surface and bulk properties of a wide range of polymers. nih.gov
Table 2: General "Grafting To" Reactions with this compound
| Polymer Functional Group | Reaction Type | Linkage Formed |
|---|---|---|
| Hydroxyl (-OH) | Nucleophilic ring-opening | Ether and secondary alcohol |
| Amine (-NH₂) | Nucleophilic ring-opening | Amino and secondary alcohol |
This table illustrates the fundamental reaction pathways for attaching this compound to polymers with different functional groups.
Role of TEMPO Derivatives in Catalytic Oxidation Mechanisms
TEMPO and its derivatives are highly effective catalysts for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. rhhz.netresearchgate.net The general mechanism involves a catalytic cycle where the TEMPO derivative is the active species. windows.net Although the core mechanism is general for most TEMPO derivatives, the substituent at the 4-position can influence the catalyst's activity and selectivity. organic-chemistry.org
The catalytic cycle begins with the one-electron oxidation of the TEMPO nitroxyl (B88944) radical to the corresponding N-oxoammonium cation. osti.gov This oxoammonium species is the active oxidant in the reaction. windows.net The oxoammonium cation then reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding carbonyl compound, and the oxoammonium cation is reduced to a hydroxylamine (B1172632) derivative. windows.net
To complete the catalytic cycle, the hydroxylamine must be re-oxidized back to the nitroxyl radical. This is typically achieved using a stoichiometric co-oxidant. windows.net In many modern catalytic systems, molecular oxygen is used as the terminal oxidant, in conjunction with a transition metal co-catalyst, such as copper or iron. osti.govacs.orgnih.gov For example, in copper/TEMPO systems, a Cu(I) species is oxidized by O₂ to a Cu(II) species, which then facilitates the oxidation of the alcohol via a Cu(II)-alkoxide intermediate, regenerating the Cu(I) catalyst and the TEMPO radical. acs.orgnih.gov The mechanism can be described as a two-stage process: "catalyst oxidation" (re-oxidation of the catalyst system by O₂) and "substrate oxidation" (oxidation of the alcohol by the active catalyst). nih.gov
Table 3: Key Species in TEMPO-Mediated Catalytic Oxidation
| Species | Role in Catalytic Cycle |
|---|---|
| Nitroxyl Radical (TEMPO) | Pre-catalyst, oxidized to active form |
| N-Oxoammonium Cation (TEMPO⁺) | Active oxidant, oxidizes the alcohol |
| Hydroxylamine (TEMPO-H) | Reduced form after alcohol oxidation |
This table outlines the roles of the key intermediates in the general mechanism of TEMPO-catalyzed oxidation.
Computational Approaches in the Study of 4 2,3 Epoxypropoxy Tempo Systems
Application of Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of TEMPO-based radicals. mdpi.comnih.gov By approximating the complex many-electron problem to one concerning the electron density, DFT offers a balance of computational cost and accuracy, making it suitable for systems like 4-(2,3-epoxypropoxy)-TEMPO. mdpi.comimsa.edu
Calculation of Electronic Properties and Spin Densities
DFT calculations are instrumental in determining key electronic properties such as ionization potentials, electron affinities, and the distribution of spin density within the molecule. dntb.gov.uanih.gov The spin density, which is the difference between the densities of alpha and beta electrons, is a critical parameter for understanding the reactivity and magnetic properties of radical species. arxiv.orgnih.gov In TEMPO derivatives, the spin density is primarily localized on the nitroxide (N-O) group, a feature that DFT methods can accurately model. dntb.gov.uanih.gov This localization is crucial for their function as radical scavengers and in redox processes.
The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. dntb.gov.uanih.gov Studies have shown that hybrid functionals, such as B3LYP and PBE0, often provide reliable predictions for the electronic and structural properties of nitroxide radicals when paired with appropriate basis sets like N07D or SNSD. mdpi.comnih.gov The accuracy of these calculations can be benchmarked against experimental data or higher-level quantum chemical methods. mdpi.comresearchgate.net
Recent research has employed DFT to investigate how substituents on the TEMPO ring influence its electronic properties. dntb.gov.uanih.gov For instance, electron-withdrawing groups can affect the redox potential, a key parameter in applications like organic radical batteries. imsa.edu Computational screening of various TEMPO derivatives allows for the systematic study of these effects, guiding the design of new materials with tailored properties. imsa.edu
Prediction of Spectroscopic Parameters (e.g., EPR Hyperfine Couplings, G-tensors, NMR Chemical Shifts)
A significant application of DFT in the study of this compound is the prediction of spectroscopic parameters, which are essential for interpreting experimental data.
EPR Hyperfine Couplings and g-Tensors: Electron Paramagnetic Resonance (EPR) spectroscopy is a fundamental technique for characterizing nitroxide radicals. nih.gov DFT calculations can accurately predict the hyperfine coupling constants (HFCCs) and the g-tensor, which are the primary parameters obtained from an EPR spectrum. arxiv.orgfaccts.de The isotropic hyperfine coupling constant (A_iso) is particularly sensitive to the spin density at the nitrogen nucleus. nih.govmdpi.com The accuracy of calculated HFCCs is highly dependent on the chosen density functional. nih.gov While some functionals perform well on average, the best choice can be system-dependent. nih.gov The g-tensor, which describes the interaction of the unpaired electron with the external magnetic field, can also be reliably calculated using DFT. arxiv.orgchemrxiv.orgrwth-aachen.de These theoretical predictions are invaluable for assigning and interpreting complex EPR spectra. faccts.demdpi.com
| Spectroscopic Parameter | Typical Computational Method | Key Influencing Factors |
| EPR Hyperfine Coupling Constants (HFCCs) | DFT (e.g., B3LYP, PBE0) | Spin density at the nucleus, molecular geometry |
| EPR g-Tensor | DFT (e.g., BP86, B3LYP) | Spin-orbit coupling, electronic structure |
| NMR Chemical Shifts | GIAO-DFT | Electron density distribution, solvent effects |
Molecular Dynamics Simulations for Conformational Analysis of Oligoradicals
When this compound is polymerized, the resulting oligoradicals or polymers can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of these larger systems. aps.orgnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the determination of equilibrium structures. aps.orgnih.gov
For TEMPO-based polymers like poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate) (PTMA), MD simulations have been used to investigate the structural changes that occur during redox processes. osti.govrsc.org These simulations can reveal how the polymer chain conformation is affected by factors such as the solvent, temperature, and the density of radical groups on the polymer backbone. osti.govrsc.orgdigitellinc.com For instance, studies have shown that increasing the concentration of radical moieties can lead to a more rigid and aggregated polymer structure. osti.govrsc.org This information is vital for understanding the performance of these materials in applications like organic radical batteries, where charge transport is highly dependent on the polymer's morphology. osti.govrsc.org
Advanced Computational Modeling for Rational Design of Novel TEMPO Derivatives
The insights gained from DFT and MD simulations are being leveraged for the rational design of new TEMPO derivatives with enhanced properties. annualreviews.org By establishing structure-property relationships through computational modeling, researchers can predict the characteristics of yet-to-be-synthesized molecules. annualreviews.orgresearchgate.net This in-silico design process significantly reduces the time and cost associated with experimental trial-and-error.
For example, computational models can be used to screen libraries of potential TEMPO derivatives for improved redox potentials, solubility, or stability, which are critical parameters for their use in energy storage devices. imsa.eduacs.org Advanced modeling can also explore the effects of incorporating different functional groups onto the TEMPO scaffold, such as those that can enhance catalytic activity or facilitate immobilization on surfaces. mdpi.commdpi.com The synergy between computational prediction and experimental validation is accelerating the development of novel TEMPO-based materials for a wide range of applications.
Future Research Directions and Emerging Applications
Advancements in Scalable and Sustainable Synthetic Routes for 4-(2,3-Epoxypropoxy)-TEMPO and Derivatives
The conventional synthesis of this compound involves the reaction of 4-hydroxy-TEMPO with epichlorohydrin (B41342) in the presence of a base. While effective, this method presents challenges for large-scale production and sustainability. Future research is increasingly focused on developing greener and more efficient synthetic methodologies.
Key areas of advancement include:
Solvent-Free and Aqueous Synthesis: Moving away from organic solvents to water or solvent-free conditions is a primary goal for sustainable chemistry. rsc.org Research into phase-transfer catalysis and other techniques that enable efficient reactions in aqueous media or neat conditions could significantly reduce the environmental impact of production.
Continuous Flow Manufacturing: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved safety, better process control, higher yields, and easier scalability. rsc.org The development of continuous flow methods for the synthesis of this compound and its derivatives would represent a major step towards industrial-scale production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Identifying or engineering enzymes that can catalyze the formation of the ether linkage between 4-hydroxy-TEMPO and an epoxide precursor could offer a highly selective and environmentally benign synthetic route.
These advancements are crucial for making this compound and its derivatives more accessible for a wider range of applications.
Design of Next-Generation DNP Polarizing Agents with Tailored Properties for Enhanced Performance
Dynamic Nuclear Polarization (DNP) is a powerful technique for enhancing the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org this compound serves as a key building block for synthesizing biradical and oligoradical polarizing agents, such as TOTAPOL, which are essential for DNP experiments. nih.govmit.edu
Future research in this area is directed towards designing polarizing agents with optimized properties:
Tailored Electron-Electron Interactions: The efficiency of DNP is highly dependent on the distance and orientation between the paramagnetic centers. nih.govaip.org By systematically modifying the linker connecting the TEMPO units, researchers can fine-tune the electron-electron dipolar coupling to maximize DNP enhancement. nih.gov Recent studies have explored the impact of linker length and rigidity on DNP performance, providing a rational basis for the design of new biradicals. nih.govnih.gov
Improved Solubility and Biocompatibility: For biological applications of DNP-NMR, it is crucial that the polarizing agents are soluble in aqueous media and are biocompatible. mit.edu The synthesis of new derivatives of this compound with hydrophilic functionalities is an active area of research. For example, the triradical DOTOPA-TEMPO has shown improved water solubility and high DNP enhancement factors. nih.govresearchgate.net
Multi-Radical Systems: The development of triradicals and tetraradicals based on this compound has shown promise for further increasing DNP efficiency. researchgate.netresearchgate.net These complex structures can facilitate more efficient polarization transfer mechanisms. researchgate.net
The following table summarizes key polarizing agents derived from this compound and their reported DNP performance.
| Polarizing Agent | Structure | Key Features | DNP Enhancement Factor (ε) |
| TOTAPOL | Biradical | Water-soluble, optimized linker length | ~290 at 9.4 T |
| DOTOPA-TEMPO | Triradical | Improved water solubility, rapid polarization buildup | 92-128 for ¹³C NMR |
Exploration of Novel Materials Science Applications Utilizing TEMPO Functionalization
The reactive epoxy group of this compound allows for its covalent attachment to a wide range of materials, imparting the unique properties of the TEMPO radical. researchgate.net This opens up possibilities for the development of novel functional materials.
Emerging applications in materials science include:
Redox-Active Polymers and Batteries: TEMPO-functionalized polymers can act as cathode-active materials in organic radical batteries. researchgate.netencyclopedia.pub These batteries offer the potential for rapid charge-discharge cycles and high power density. researchgate.net Future work will focus on designing polymers with high TEMPO loading and good electronic conductivity to improve battery performance. encyclopedia.pub
Smart Coatings and Sensors: The redox activity of the TEMPO moiety can be exploited to create stimuli-responsive materials. For instance, coatings containing TEMPO-functionalized polymers could change their properties in response to an electrical potential or the presence of certain chemicals. Covalently linking TEMPO to materials like carbon nanotubes has been shown to improve the stability and reproducibility of ion-selective electrodes. acs.org
Catalysis and Biocatalysis: Immobilizing TEMPO derivatives onto solid supports can create recyclable catalysts for selective oxidation reactions. sci-hub.se The epoxy group of this compound is well-suited for grafting onto materials like silica (B1680970) or polymers.
Integration with Cutting-Edge Spectroscopic and Imaging Modalities
The paramagnetic nature of the TEMPO radical makes this compound and its derivatives valuable probes for various spectroscopic and imaging techniques.
Future directions include:
Advanced Electron Paramagnetic Resonance (EPR) Techniques: High-frequency and pulsed EPR techniques can provide detailed information about the local environment and dynamics of the TEMPO radical. By incorporating this compound-based spin labels into complex systems, researchers can gain insights into molecular structure and function.
Correlative Spectroscopic and Imaging Approaches: Combining DNP-NMR with other imaging modalities, such as fluorescence microscopy or electron microscopy, can provide a more complete picture of complex biological and material systems. The epoxy group of this compound can be used to attach multimodal probes, enabling correlative studies.
Synergistic Development of Theoretical and Experimental Methodologies for Comprehensive Understanding
A deeper understanding of the fundamental properties of this compound and its derivatives is essential for advancing their applications. This requires a close collaboration between theoretical and experimental approaches.
Key areas for synergistic development are:
Computational Modeling of DNP Mechanisms: Theoretical calculations can help to elucidate the complex spin dynamics involved in DNP. aps.org By simulating the behavior of different polarizing agent designs, researchers can predict their DNP efficiency and guide the synthesis of new, improved molecules. aps.org
Predictive Modeling of Material Properties: Computational methods can be used to predict the electronic and electrochemical properties of TEMPO-functionalized materials. encyclopedia.pub This can accelerate the discovery of new materials for applications such as organic batteries and sensors.
In-situ and Operando Characterization: The development of experimental techniques that allow for the characterization of materials and processes under real operating conditions is crucial. For example, in-situ EPR and NMR studies can provide valuable insights into the mechanisms of DNP and the behavior of TEMPO-functionalized materials in devices.
The continued development of both theoretical and experimental methodologies will be critical for unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(2,3-epoxypropoxy)-TEMPO with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric control and purification. For example, in biradical synthesis, reacting 4-amino-TEMPO and this compound in a 1:1.7 molar ratio improves yield and minimizes side products. Purification via chromatography (e.g., silica gel) and characterization by ESI-TOF mass spectrometry (e.g., observed mass 628.49 Da vs. theoretical 627.87 Da) ensures structural fidelity .
- Safety Note : Use fume hoods and PPE due to TEMPO derivatives’ toxicity and potential for generating hazardous intermediates (e.g., hydroxylamines) .
Q. How can researchers verify the structural integrity of this compound derivatives?
- Analytical Workflow : Combine NMR (to confirm epoxypropoxy substitution), ESR (to detect stable nitroxide radicals), and HPLC (for purity >95%). For example, LCMS with retention time 1.29 minutes and m/z 715 [M+H]⁺ was used to validate a related TEMPO derivative in a patent application .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in TEMPO-mediated radical trapping efficiency across metal-organic systems?
- Data-Driven Approach : When TEMPO oxidizes metal-organic compounds (e.g., Li, Cu, Zn), discrepancies in alkoxyamine yields may arise due to solvent polarity or redox potential mismatches. Design comparative studies using standardized conditions (e.g., THF vs. DMF, 25°C vs. 60°C) and quantify radicals via ESR. For instance, TEMPO’s dual role as a radical inhibitor and ESR probe enables real-time monitoring of reaction progress .
Q. How can reaction stoichiometry be optimized for synthesizing TEMPO-based biradicals or triradicals?
- Case Study : In synthesizing a triradical, modifying the 4-amino-TEMPO:this compound ratio from 1:1 to 1:1.7 increased product homogeneity. Validate via mass spectrometry (e.g., 400.32 Da for TOTAPOL vs. theoretical 399.57 Da) and adjust ratios iteratively based on kinetic studies .
Q. What advanced techniques characterize the dynamic nuclear polarization (DNP) efficiency of this compound derivatives?
- Methodology : Use low-temperature (e.g., 9.4 Tesla) DNP setups to measure microwave-driven polarization transfer. Compare triradical performance (e.g., C33H63N4O7) against benchmarks like TOTAPOL. Data should include signal enhancement factors and relaxation times, with error margins <5% via triplicate experiments .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., reaction yields, ESR signal intensities) in appendices, with processed data (normalized to controls) in the main text .
- Statistical Rigor : Apply ANOVA or t-tests to compare experimental groups, explicitly stating significance thresholds (e.g., p < 0.05) .
- Error Reporting : Quantify uncertainties from instrumentation (e.g., ±0.01 Da for mass spec) and biological variability .
Safety and Compliance
- Risk Mitigation : Adhere to protocols for handling epoxypropoxy derivatives (e.g., skin contact: wash with soap/water; inhalation: move to fresh air) .
- Ethical Data Use : Avoid proprietary synthesis routes from non-peer-reviewed sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
